molecular formula C8H8BrNO4S B3281208 2-(3-Bromobenzenesulfonamido)acetic acid CAS No. 731003-85-3

2-(3-Bromobenzenesulfonamido)acetic acid

Cat. No.: B3281208
CAS No.: 731003-85-3
M. Wt: 294.12 g/mol
InChI Key: KOUIFODJIUCFDM-UHFFFAOYSA-N
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Description

2-(3-Bromobenzenesulfonamido)acetic acid (C₈H₈BrNO₃S) is a sulfonamide derivative characterized by a benzenesulfonamido group substituted with a bromine atom at the meta position and an acetic acid moiety.

Properties

IUPAC Name

2-[(3-bromophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUIFODJIUCFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296103
Record name N-[(3-Bromophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731003-85-3
Record name N-[(3-Bromophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731003-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzenesulfonamido)acetic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Bromobenzenesulfonyl chloride+Glycine2-(3-Bromobenzenesulfonamido)acetic acid+HCl\text{3-Bromobenzenesulfonyl chloride} + \text{Glycine} \rightarrow \text{this compound} + \text{HCl} 3-Bromobenzenesulfonyl chloride+Glycine→2-(3-Bromobenzenesulfonamido)acetic acid+HCl

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Bromobenzenesulfonamido)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzenesulfonamido)acetic acid involves its interaction with biological molecules, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it useful in studying enzyme function and developing therapeutic agents .

Comparison with Similar Compounds

2-(4-Bromobenzenesulfonamido)acetic Acid

  • Structure : Bromine at the para position on the benzene ring.
  • Properties : Bond lengths and angles are comparable to the meta-bromo analogue, but the para substitution alters crystal packing due to symmetric electron withdrawal. This compound forms centrosymmetric hydrogen-bonded dimers in its crystal lattice, a motif common in sulfonamides .
  • Applications : Used in synthesizing thiazine-related heterocycles, highlighting its role as a versatile intermediate .

2-(2-Iodobenzenesulfonamido)acetic Acid

  • Structure : Iodine at the ortho position.
  • However, this also reduces solubility compared to bromine analogues .
Compound Halogen Position Molecular Weight (g/mol) Key Interactions
2-(3-Bromobenzenesulfonamido)acetic acid Br meta 293.13 O–H⋯O hydrogen bonds
2-(4-Bromobenzenesulfonamido)acetic acid Br para 293.13 Centrosymmetric dimers
2-(2-Iodobenzenesulfonamido)acetic acid I ortho 339.09 Halogen bonding

Functional Group Modifications

2-[4-(3-Bromobenzamido)phenyl]acetic Acid

  • Structure : Benzamide group replaces sulfonamide, with bromine at the meta position.
  • Properties: The benzamide group reduces acidity (predicted pKa = 4.32) compared to sulfonamides (pKa ~1–2), altering solubility and hydrogen-bonding capacity.

2-(2,5-Dichlorobenzamido)acetic Acid

  • Structure : Chlorine atoms at positions 2 and 5 on the benzamide ring.
  • Properties : The electron-withdrawing chlorines enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to bromine analogues. However, the reduced steric bulk of chlorine may improve solubility .
Compound Functional Group Molecular Weight (g/mol) Predicted pKa Key Applications
This compound Sulfonamide 293.13 ~1.5 Ligand synthesis
2-[4-(3-Bromobenzamido)phenyl]acetic acid Benzamide 334.16 4.32 Biochemical research
2-(2,5-Dichlorobenzamido)acetic acid Benzamide 248.06 ~3.5 Reactive intermediate

Substituent Effects on Crystallography

  • 2-(3-Bromo-4-methoxyphenyl)acetic Acid : The methoxy group at the para position donates electrons, while bromine at meta withdraws electrons. This results in a distorted phenyl ring with C–C–C angles of 118.2° (OCH₃), 118.4° (acetic acid), and 121.5° (Br), reflecting electronic redistribution . In contrast, sulfonamide derivatives exhibit planar configurations due to resonance stabilization of the sulfonyl group.
  • Hydrogen Bonding : Sulfonamides like 2-(4-bromobenzenesulfonamido)acetic acid form R₂²(8) hydrogen-bonded dimers, whereas benzamide analogues may adopt linear chains or sheets depending on substituent positions .

Biological Activity

Overview

2-(3-Bromobenzenesulfonamido)acetic acid, with the molecular formula C8_8H8_8BrNO4_4S, is an organic compound derived from benzenesulfonamide. Its structure features a bromine atom at the meta position of the benzene ring and an acetic acid moiety, which contributes to its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents.

The biological activity of this compound primarily revolves around its ability to interact with various biological molecules, particularly enzymes and proteins. The sulfonamide group can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their functionality. This mechanism can disrupt multiple biochemical pathways, making it a valuable tool in both research and therapeutic contexts.

Key Mechanisms:

  • Enzyme Inhibition: The compound's sulfonamide structure facilitates binding to the active site of enzymes, blocking substrate access.
  • Protein Interaction: It may alter protein conformation or stability, affecting cellular signaling pathways.

Case Studies

  • Study on Enzyme Inhibition:
    A recent investigation into the enzyme inhibition capabilities of sulfonamide derivatives demonstrated that compounds similar to this compound effectively inhibited dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The study reported an IC50_{50} value of approximately 0.5 µM for related compounds .
  • Cancer Cell Line Studies:
    In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated IC50_{50} values ranging from 0.126 µM to 1.0 µM, indicating strong antiproliferative effects while sparing normal cells .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
3-BromobenzenesulfonamideLacks acetic acid groupModerate antimicrobial activity
2-(4-Bromobenzenesulfonamido)acetic acidBromine at para positionPotentially less reactive
2-(3-Chlorobenzenesulfonamido)acetic acidChlorine instead of bromineVaries in reactivity and interaction

The presence of both bromine and acetic acid in this compound enhances its solubility and potential for further functionalization compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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